7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid
CAS No.:
Cat. No.: VC17734334
Molecular Formula: C12H12O5
Molecular Weight: 236.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O5 |
|---|---|
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | 7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-6-carboxylic acid |
| Standard InChI | InChI=1S/C12H12O5/c1-12(2)5-10(14)17-9-4-8(13)6(11(15)16)3-7(9)12/h3-4,13H,5H2,1-2H3,(H,15,16) |
| Standard InChI Key | KPOMJPPQLZQZGE-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=O)OC2=C1C=C(C(=C2)O)C(=O)O)C |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid (IUPAC name: 7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-6-carboxylic acid) is defined by a fused benzene and pyran ring system. Key substituents include:
-
A hydroxyl group (-OH) at position 7
-
A ketone group (=O) at position 2
-
Two methyl groups (-CH₃) at position 4
-
A carboxylic acid group (-COOH) at position 6
The molecular formula is C₁₂H₁₂O₅, with a molecular weight of 236.22 g/mol. The SMILES notation (CC1(CC(=O)OC2=C1C=C(C(=C2)O)C(=O)O)C) and InChIKey (KPOMJPPQLZQZGE-UHFFFAOYSA-N) provide precise stereochemical details.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₅ |
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | 7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-6-carboxylic acid |
| SMILES | CC1(CC(=O)OC2=C1C=C(C(=C2)O)C(=O)O)C |
| InChIKey | KPOMJPPQLZQZGE-UHFFFAOYSA-N |
Biological Activities and Mechanisms
Metabolic Modulation
Benzopyran derivatives are known to interact with peroxisome proliferator-activated receptors (PPARs). For instance, 7-hydroxy-benzopyran-4-one derivatives act as dual PPARα/γ agonists, making them candidates for treating metabolic syndrome . Although direct evidence for the target compound is lacking, its structural similarity implies potential PPAR modulation.
Table 2: Comparative Bioactivity of Benzopyran Analogues
Challenges and Future Directions
Current limitations include:
-
Lack of in vivo pharmacokinetic data
-
Unclear toxicity profile
-
Need for targeted synthesis optimization
Future studies should prioritize:
-
Synthetic optimization: Developing regioselective methods for carboxylic acid introduction.
-
Target validation: Screening against PPAR isoforms and antioxidant assays.
-
Preclinical testing: Assessing bioavailability and therapeutic indices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume